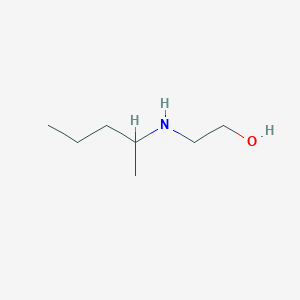

2-(Pentan-2-ylamino)ethanol

Description

Structure

3D Structure

Properties

CAS No. |

6622-24-8 |

|---|---|

Molecular Formula |

C7H17NO |

Molecular Weight |

131.22 g/mol |

IUPAC Name |

2-(pentan-2-ylamino)ethanol |

InChI |

InChI=1S/C7H17NO/c1-3-4-7(2)8-5-6-9/h7-9H,3-6H2,1-2H3 |

InChI Key |

YGOWPDFSHXDZOL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)NCCO |

Origin of Product |

United States |

Direct Alkylation with a 2 Pentyl Halide:

This method involves the nucleophilic substitution reaction between ethanolamine (B43304) and a 2-pentyl halide, such as 2-bromopentane (B28208) or 2-chloropentane. Ethanolamine acts as the nucleophile, attacking the electrophilic carbon atom bearing the halogen.

However, this approach is often complicated by several factors. The initial product, 2-(pentan-2-ylamino)ethanol, is a secondary amine and can be more nucleophilic than the starting primary amine (ethanolamine). This can lead to over-alkylation, resulting in the formation of the tertiary amine, N,N-bis(pentan-2-yl)ethanolamine. masterorganicchemistry.com Furthermore, as secondary alkyl halides are used, elimination reactions (E2) can compete with the desired substitution (SN2), leading to the formation of pentene isomers. weebly.commissouri.edulibretexts.orgdoubtnut.com The reaction of 2-bromopentane with a base like hydroxide (B78521) is known to produce a mixture of pent-1-ene and pent-2-ene. doubtnut.com

Reductive Amination:

Mechanistic Investigations of Synthetic Transformations

The efficiency and selectivity of the synthetic routes to 2-(Pentan-2-ylamino)ethanol are governed by the underlying reaction mechanisms.

Kinetic and Thermodynamic Profiling of Reaction Pathways

For Direct Alkylation:

The reaction rate is dependent on the concentrations of both the ethanolamine and the 2-pentyl halide (second-order kinetics for an SN2 reaction).

The choice of solvent is crucial; polar aprotic solvents (e.g., acetone, DMF) are generally preferred for SN2 reactions.

Thermodynamically, the formation of the C-N bond is generally favorable. However, the side reactions (over-alkylation and elimination) can also be thermodynamically accessible, leading to a mixture of products. The ratio of substitution to elimination is influenced by the strength of the base, the temperature, and steric factors.

For

The initial formation of the imine is typically a reversible equilibrium. The removal of water can drive this equilibrium towards the product.

The subsequent reduction of the imine is the irreversible and rate-determining step.

The reaction is generally under kinetic control, with the choice of reducing agent influencing the reaction rate and selectivity. For instance, sodium cyanoborohydride is known to be selective for the reduction of imines in the presence of ketones. masterorganicchemistry.com

The following table provides a comparative overview of the kinetic and thermodynamic aspects of these two synthetic routes.

| Feature | Direct Alkylation (SN2) | Reductive Amination |

| Reaction Order | Typically second-order | Complex; involves equilibrium and subsequent reduction |

| Key Kinetic Factor | Nucleophilicity of amine, leaving group ability of halide | Rate of imine formation and subsequent reduction |

| Thermodynamic Control | Often leads to a mixture of products due to competing reactions | Generally more selective towards the desired secondary amine |

| Common Solvents | Polar aprotic (e.g., Acetone, DMF) | Protic (e.g., Methanol, Ethanol) |

Elucidation of Intermediate Species

The identification of reaction intermediates is key to understanding the reaction mechanism.

In the direct alkylation via an SN2 mechanism, the reaction proceeds through a single transition state where the nucleophilic nitrogen is partially bonded to the electrophilic carbon, and the carbon-halogen bond is partially broken. No distinct intermediate is formed. In the case of a competing SN1 mechanism, a secondary carbocation intermediate would be formed, but this is less likely for a secondary halide with a good nucleophile.

In reductive amination , the key intermediate is the imine formed from the condensation of pentan-2-one and ethanolamine. wikipedia.org This imine exists in equilibrium with the starting materials. The structure of this intermediate is crucial as its reduction leads to the final product.

Stereochemical Control in Synthesis

The pentan-2-yl group in this compound contains a chiral center. Therefore, controlling the stereochemistry during synthesis is a significant consideration, especially if a specific enantiomer is desired.

Starting from a Chiral Precursor: If the synthesis begins with an enantiomerically pure precursor, such as (R)- or (S)-2-bromopentane or (R)- or (S)-pentan-2-one, the stereochemistry of the final product can be controlled.

In an SN2 reaction , the mechanism proceeds with an inversion of configuration at the chiral center. For example, reacting (R)-2-bromopentane with ethanolamine would yield (S)-2-(pentan-2-ylamino)ethanol.

In reductive amination , the initial formation of the imine from a chiral ketone will result in a mixture of (E) and (Z) diastereomeric imines. The subsequent reduction can lead to a mixture of diastereomers. The use of chiral reducing agents or catalysts can induce facial selectivity in the reduction of the imine, leading to an enrichment of one enantiomer of the final product.

Stereoselective Synthesis: Asymmetric synthesis strategies can be employed to create a specific enantiomer from achiral starting materials. This often involves the use of chiral catalysts or auxiliaries. While specific examples for this compound are not documented, general methods for the stereoselective synthesis of amino alcohols are known and could be adapted. beilstein-journals.orgdiva-portal.org

The following table summarizes the stereochemical outcomes for the main synthetic routes.

| Synthetic Route | Chiral Precursor | Expected Stereochemical Outcome |

| Direct Alkylation (SN2) | (R)-2-Bromopentane | (S)-2-(Pentan-2-ylamino)ethanol (Inversion) |

| Direct Alkylation (SN2) | (S)-2-Bromopentane | (R)-2-(Pentan-2-ylamino)ethanol (Inversion) |

| Reductive Amination | Racemic Pentan-2-one | Racemic this compound |

| Reductive Amination | (R)- or (S)-Pentan-2-one | Diastereomeric mixture (without chiral reducing agent) |

Catalytic Applications of 2 Pentan 2 Ylamino Ethanol and Its Derivatives

Organocatalysis

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. The bifunctional nature of 2-(pentan-2-ylamino)ethanol, containing both a basic nitrogen center and an acidic/hydrogen-bond-donating hydroxyl group, makes it a promising scaffold for several modes of organocatalysis.

Enantioselective Organocatalysis via Iminium and Enamine Mechanisms

One of the most powerful strategies in organocatalysis involves the activation of carbonyl compounds by chiral amines. nobelprize.org This activation can proceed through two primary pathways: iminium ion formation and enamine formation.

Iminium Catalysis: Chiral secondary amines react with α,β-unsaturated aldehydes and ketones to form chiral iminium ions. nih.gov This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, enhancing its electrophilicity and making it more susceptible to nucleophilic attack. nih.gov A derivative of this compound could, in principle, catalyze reactions such as Diels-Alder or Michael additions by activating an unsaturated carbonyl substrate in this manner.

Enamine Catalysis: The reaction between a chiral secondary amine and a saturated aldehyde or ketone generates a nucleophilic chiral enamine. nobelprize.org This enamine can then react with various electrophiles, such as alkyl halides or Michael acceptors, to form new carbon-carbon bonds at the α-position of the original carbonyl compound. The chirality of the amine catalyst directs the stereochemical outcome of the reaction. nih.gov

The inherent chirality of this compound makes it a suitable candidate for these transformations, where it could provide stereocontrol in the formation of new chiral centers.

Table 1: Potential Enantioselective Reactions Catalyzed by this compound

| Reaction Type | Activation Mode | Substrate Example | Product Type |

|---|---|---|---|

| Michael Addition | Iminium | α,β-Unsaturated Aldehyde | γ-Nitroaldehyde |

| Aldol Reaction | Enamine | Ketone + Aldehyde | β-Hydroxy Ketone |

Brønsted Acid/Base Catalysis

The this compound structure contains both a Brønsted basic site (the lone pair on the nitrogen atom) and a Brønsted acidic site (the hydroxyl proton). This bifunctionality allows it to potentially catalyze reactions where both proton donation and acceptance are required. In a process like the tandem condensation and cycloisomerization to form isoquinolinones, primary amines serve as catalysts. rsc.org A molecule like this compound could facilitate proton transfers in reaction mechanisms that require tautomerization or the activation of substrates through protonation. For instance, in ketone alkylations, a Brønsted acid can promote the formation of an enol intermediate, which is a key step in the reaction. semanticscholar.org

Hydrogen-Bonding Catalysis Systems

The hydroxyl group in this compound can act as a hydrogen-bond donor. In catalysis, hydrogen bonding is a critical non-covalent interaction that can activate substrates, stabilize transition states, and control stereoselectivity. mdpi.com In a dual-activation system, the amine part could form an enamine, while the hydroxyl group could simultaneously activate an electrophile through hydrogen bonding, bringing the reactants into close proximity in a well-defined orientation. This cooperative catalysis is a known strategy for enhancing both reaction rates and enantioselectivity. mdpi.com For example, in the Michael reaction between an aldehyde and a nitroalkene, a catalyst with hydrogen-bonding capability can coordinate to the nitro group, enhancing its electrophilicity and directing the stereochemical approach of the nucleophilic enamine. mdpi.com

Redox-Active Organocatalysis

While less common for simple amino alcohols, redox-active organocatalysis involves catalysts that can facilitate oxidation or reduction reactions without a metal center. nih.gov Often, these systems require specific functional groups (e.g., flavins, thioureas, or selenium compounds) that can undergo stable redox cycling. nih.gov The structure of this compound itself is not inherently redox-active in the typical sense. However, it could be chemically modified to incorporate redox-active moieties. For instance, it could serve as a chiral backbone for a catalyst where a separate redox-active unit is attached, using the amino alcohol structure to create a defined chiral environment for an oxidation or reduction process. mdpi.com

Coordination Chemistry and Metal-Catalyzed Reactions

The ability of this compound to chelate to metal ions opens up its potential use as a ligand in asymmetric metal catalysis.

Ligand Design and Metal Complexation Principles

Amino alcohols are excellent ligands for a variety of transition metals. The nitrogen and oxygen atoms can act as a bidentate N,O-donor set, forming a stable five-membered chelate ring with a metal center. The principles of this complexation are as follows:

Chelation: The formation of a five-membered ring upon coordination is entropically favored and leads to thermodynamically stable metal complexes.

Chiral Environment: Since this compound is chiral, its coordination to a metal center creates a chiral environment around the metal. This is the fundamental principle behind asymmetric metal catalysis, where the chiral ligand directs the enantioselectivity of a reaction occurring at the metal center.

Electronic and Steric Tuning: The properties of the resulting metal catalyst can be fine-tuned by modifying the ligand structure. For example, substituting the alkyl groups on the nitrogen or the carbon backbone would alter the steric bulk and electronic properties of the ligand, which in turn influences the activity and selectivity of the metal complex.

Table 2: Potential Metal Complexes and Catalytic Applications

| Metal Center | Potential Ligand | Reaction Type |

|---|---|---|

| Ruthenium (Ru) | This compound | Asymmetric Transfer Hydrogenation |

| Copper (Cu) | This compound | Asymmetric Henry Reaction |

These complexes could be applied to a wide range of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.

Chelation Properties in Metal Complexes3.2.1.2. Chirality Induction in Metal-Ligand Systems3.2.2. Homogeneous Catalysis with Metal-2-(Pentan-2-ylamino)ethanol Complexes3.2.2.1. Asymmetric Hydrogenation Reactions3.2.2.2. Cross-Coupling Catalysis3.2.2.3. Oxidation/Reduction Catalysis3.2.3. Heterogeneous Catalysis Involving Supported this compound Species

Should relevant scientific studies concerning this compound be published in the future, a detailed article could then be composed.

Scientific Article on this compound Unattainable Due to Lack of Specific Research

A comprehensive review of available scientific literature reveals a significant gap in the specific research required to construct a detailed article on the coordination chemistry of this compound. While the broader field of amino alcohol coordination chemistry is well-documented, specific studies focusing on the electronic structure, stereochemistry, and spectroscopic characterization of metal complexes derived from this particular ligand are not present in published, peer-reviewed research.

The user's request for an article structured with the specific outline below cannot be fulfilled with scientific accuracy and adherence to the strict constraint of focusing solely on this compound.

Requested Outline:

Coordination Chemistry and Ligand Properties of 2 Pentan 2 Ylamino Ethanol

Spectroscopic Characterization of Coordination Compounds

Generating content for these sections would require specific data from experimental or computational studies, such as X-ray crystallography, NMR spectroscopy, IR spectroscopy, and quantum chemical calculations performed on complexes of 2-(Pentan-2-ylamino)ethanol. Such data is not available in the public domain.

While general principles of coordination chemistry could be applied hypothetically, doing so would not meet the required standard of providing detailed, scientifically vetted research findings specific to the compound . Using data from analogous but different compounds would violate the explicit instruction to focus solely on this compound. Therefore, to maintain factual accuracy and avoid speculation, the requested article cannot be generated.

Theoretical and Computational Chemistry Studies

Quantum Mechanical Investigations of Electronic Structure

Quantum mechanical calculations are fundamental to understanding the electronic behavior of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

For 2-(Pentan-2-ylamino)ethanol, a HOMO-LUMO analysis would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack. It is expected that the lone pair of electrons on the nitrogen and oxygen atoms would contribute significantly to the HOMO, making these sites potential centers for electrophilic attack. The LUMO would likely be distributed over the carbon-nitrogen and carbon-oxygen bonds.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound This table is for illustrative purposes, showcasing the type of data that would be generated from a computational study.

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | - | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | - | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | - | Energy difference between HOMO and LUMO |

The distribution of electron density within a molecule is not uniform. Some atoms carry partial positive charges, while others carry partial negative charges. This charge distribution can be quantified using methods like Mulliken population analysis or by calculating the molecular electrostatic potential (MEP). The MEP map visually represents the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), providing insights into where intermolecular interactions are likely to occur.

Table 2: Hypothetical Reactivity Descriptors for this compound This table is for illustrative purposes, showcasing the type of data that would be generated from a computational study.

| Descriptor | Value | Formula |

|---|---|---|

| Electronegativity (χ) | - | χ ≈ -(E_HOMO + E_LUMO)/2 |

| Chemical Hardness (η) | - | η ≈ (E_LUMO - E_HOMO)/2 |

| Global Softness (S) | - | S = 1/η |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that must be overcome.

Transition state theory is used to calculate the rate of a reaction by examining the properties of the transition state—the highest energy point along the reaction coordinate. By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined. This information is crucial for understanding the kinetics of a reaction. For a reaction involving this compound, such as its synthesis or a subsequent chemical transformation, identifying the transition states would clarify the step-by-step mechanism.

A potential energy surface (PES) is a multidimensional surface that represents the energy of a molecule or a system of molecules as a function of their geometry. By mapping the PES for a reaction, one can identify all possible intermediates, transition states, and products. This provides a complete energetic picture of the reaction landscape. For this compound, a PES map could be used to explore different conformational isomers and their relative stabilities, as well as the energy profiles of its potential reactions.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. These simulations can provide detailed insights into the intermolecular interactions that govern the bulk properties of a substance. For this compound, MD simulations could be used to study how individual molecules interact with each other in the liquid state. This would involve analyzing hydrogen bonding patterns, which are expected to be significant due to the presence of the hydroxyl and amino groups, as well as van der Waals interactions. Such simulations are valuable for predicting properties like viscosity, diffusion coefficients, and solvation behavior.

Predictive Modeling for Catalytic Performance

Predictive modeling of catalytic performance for β-amino alcohols, the class of compounds to which this compound belongs, is a significant area of computational chemistry. These models aim to establish a quantitative relationship between the molecular structure of a catalyst and its observed catalytic activity and selectivity. This is often achieved through methods like Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Selectivity Relationship (QSSR) studies.

For β-amino alcohols, predictive models have been developed to forecast their effectiveness in reactions such as the enantioselective addition of organozinc reagents to aldehydes. These models often utilize computational techniques like Density Functional Theory (DFT) and semi-empirical methods to calculate molecular descriptors that are then correlated with experimental outcomes.

General Predictive Modeling Workflow for β-Amino Alcohols:

Conformational Analysis: The first step involves identifying the low-energy conformations of the catalyst-reagent complex. This is crucial as the geometry of the transition state often dictates the stereochemical outcome of the reaction.

Calculation of Molecular Descriptors: A variety of electronic and steric descriptors are calculated for the identified conformations. These can include properties like partial atomic charges, bond lengths, dihedral angles, and molecular orbital energies.

Model Building: Statistical methods, such as multiple linear regression or partial least squares, are employed to build a mathematical model that correlates the calculated descriptors with the experimentally observed catalytic performance (e.g., enantiomeric excess).

Validation: The predictive power of the model is assessed using both internal and external validation techniques to ensure its robustness and reliability.

While this general methodology is well-established, specific predictive models and the associated detailed data tables for this compound are not available in the public domain. The development of such a model would require a dedicated experimental and computational study focused solely on this compound and its catalytic applications.

Applications in Advanced Materials Science and Polymer Chemistry

Role as Polymer Precursor or Monomer Component

As a bifunctional monomer, 2-(Pentan-2-ylamino)ethanol can participate in polymerization reactions to form a variety of polymeric structures. The presence of both a hydroxyl (-OH) and a secondary amine (-NH) group allows it to react with a range of other monomers to build polymer chains.

This compound is well-suited for polycondensation reactions. For instance, it can react with dicarboxylic acids, acid chlorides, or diesters. The hydroxyl group can form an ester linkage, while the secondary amine can form an amide linkage. This dual reactivity can lead to the formation of poly(ester-amide)s. The general scheme for such a reaction with a dicarboxylic acid would be:

n HO-CH₂-CH₂-NH-CH(CH₃)(C₃H₇) + n HOOC-R-COOH → [-O-CH₂-CH₂-N(CH(CH₃)(C₃H₇))-CO-R-CO-]n + 2n H₂O

The resulting poly(ester-amide)s could exhibit a combination of properties from both polyesters and polyamides, such as flexibility, thermal stability, and solvent resistance. The bulky pentan-2-yl group would likely influence the polymer's morphology, potentially leading to amorphous materials with lower glass transition temperatures compared to analogous polymers with smaller side groups.

The polymerization can also proceed through other mechanisms, such as reaction with diisocyanates to form polyurethanes or with epoxides to form poly(amino alcohol)s. The specific reaction conditions, including temperature, catalyst, and monomer stoichiometry, would be critical in controlling the molecular weight and structure of the resulting polymer.

Copolymerization offers a versatile strategy to tailor the properties of materials derived from this compound. By incorporating other comonomers, a wide range of properties can be achieved.

Random Copolymers: Introducing a second diamine or diol monomer into the polymerization with a dicarboxylic acid would result in a random copolymer. This approach can be used to fine-tune properties such as melting point, solubility, and mechanical strength.

Alternating Copolymers: Under specific reaction conditions that favor the reaction of dissimilar functional groups, alternating copolymers could be synthesized. For example, the reaction with a molecule containing both an acid chloride and an isocyanate group could lead to a highly ordered polymer structure.

Block Copolymers: Synthesis of block copolymers would likely involve a multi-step process, where a prepolymer with reactive end groups is first formed and then reacted with this compound to grow a second block.

Table 1: Potential Copolymerization Strategies and Resulting Polymer Properties

| Comonomer Type | Resulting Polymer Class | Potential Properties |

| Diol (e.g., Ethylene Glycol) | Poly(ester-amide-ether) | Increased hydrophilicity, flexibility |

| Diamine (e.g., Hexamethylenediamine) | Poly(ester-amide) | Enhanced thermal stability, mechanical strength |

| Hydroxy Acid (e.g., Lactic Acid) | Biodegradable Poly(ester-amide) | Potential for biomedical applications |

Functional Materials Development

The specific chemical functionalities of this compound can be leveraged to create materials with tailored functions for specialized applications.

While not a conventional material for organic electronics, the amino and hydroxyl groups of this compound could be utilized to modify the surfaces of electrodes or semiconductor layers in organic electronic devices. As a surface modifier, it could improve the work function of electrodes or enhance the compatibility between different layers in an organic light-emitting diode (OLED) or organic photovoltaic (OPV) device. The lone pair of electrons on the nitrogen atom could also play a role in charge transfer processes at interfaces.

Polymers derived from this compound, particularly those with hydrolyzable ester linkages, could be designed for controlled release applications. The rate of polymer degradation, and thus the release of an encapsulated active agent, could be controlled by the copolymer composition and the hydrophobicity imparted by the pentan-2-yl group. The amine functionality could also be used to attach drug molecules via covalent bonds, which could be cleaved under specific physiological conditions.

Surface Modification and Interface Chemistry

The ability of this compound to interact with and modify surfaces is a key area of its potential application. The hydroxyl group can form hydrogen bonds or react to form covalent linkages with oxide surfaces, while the amine group provides a site for further functionalization.

An ethanol-mediated approach could be employed for the effective surface modification of various nanomaterials. rsc.org This method can create a layer of the modifying agent with a controllable thickness. rsc.org This technique is particularly useful for engineering the surface of nanomaterials for applications such as creating functional nanostructures. rsc.org

For instance, it could be used to modify the surface of silica (B1680970) or titania nanoparticles. The hydroxyl group could react with surface silanol (B1196071) groups on silica, tethering the molecule to the surface. The exposed pentan-2-ylamino groups would then alter the surface properties, making it more hydrophobic and providing a handle for further chemical reactions. This approach could be used to improve the dispersion of nanoparticles in polymer matrices or to create functional coatings with specific wetting or adhesive properties.

Table 2: Potential Applications in Surface Modification

| Substrate | Interaction Mechanism | Resulting Surface Property | Potential Application |

| Silicon Dioxide (Silica) | Covalent bonding via surface hydroxyls | Increased hydrophobicity, functionalizable amine surface | Filler for polymer composites, chromatographic stationary phase |

| Gold Nanoparticles | Amine-gold coordination | Stabilized nanoparticle dispersion | Sensors, catalysts |

| Cellulose | Hydrogen bonding | Altered wettability, biocompatibility | Modified paper products, biomedical materials |

Environmental Transformation and Mechanistic Degradation Pathways

Biodegradation Mechanisms of Amino Alcohols

Biodegradation is a critical process in the environmental breakdown of organic compounds, mediated by the metabolic activities of microorganisms. For amino alcohols like 2-(Pentan-2-ylamino)ethanol, both aerobic and anaerobic pathways are potential routes for degradation.

In the presence of oxygen, aerobic biodegradation is anticipated to be the principal mechanism for the breakdown of this compound. Aerobic microorganisms utilize oxygen as an electron acceptor to oxidize organic substrates, leading to their breakdown into simpler molecules like carbon dioxide and water. Studies on simpler amino alcohols, such as monoethanolamine (MEA), have shown that aerobic conditions facilitate the highest rates of specific COD (Chemical Oxygen Demand) degradation. researchgate.net The degradation of long-chain alkylamines, which share structural similarities, has been observed to proceed via C-N bond cleavage to form an aldehyde, which is then further oxidized to a corresponding fatty acid. oup.com

Under anoxic or anaerobic conditions, where oxygen is absent, other electron acceptors such as nitrate are utilized by denitrifying bacteria. oup.com While generally slower than aerobic degradation, anaerobic pathways are significant in environments like sediments and certain wastewater treatment systems. researchgate.netoup.com For long-chain alkylamines, biodegradation under denitrifying conditions has been observed, suggesting a similar potential for this compound. oup.com The initial steps in the anaerobic degradation of primary alkylamines are thought to be similar to aerobic pathways, involving oxidation to an aldehyde and then a fatty acid, which subsequently undergoes β-oxidation. oup.com

| Degradation Condition | Key Processes | Expected Final Products |

| Aerobic | Microbial oxidation, C-N bond cleavage, β-oxidation | Carbon dioxide, water, ammonia |

| Anaerobic | Microbial oxidation using alternative electron acceptors (e.g., nitrate), fermentation | Methane, carbon dioxide, ammonia, various organic acids |

This table provides a generalized overview of expected biodegradation processes for this compound based on data from related compounds.

The microbial degradation of this compound will be facilitated by a series of enzymatic reactions. While specific enzymes for this compound have not been identified, the degradation of similar molecules provides insight into the likely metabolic pathways.

For long-chain n-alkanes, a process that can be analogous to the degradation of the pentyl group, terminal oxidation is a common initial step, catalyzed by alkane hydroxylases to form a primary alcohol. nih.gov This is followed by the action of alcohol dehydrogenases and aldehyde dehydrogenases to produce a fatty acid. nih.gov Sub-terminal oxidation is also a possibility. nih.gov

In the case of the ethanolamine (B43304) moiety, studies on monoethanolamine (MEA) suggest that biodegradation can be initiated by hydrolysis to acetaldehyde and ammonia. ku.ac.ae In Streptomyces coelicolor, a novel pathway for ethanolamine utilization involves a glutamine synthetase-like protein, GlnA4, which acts as a gamma-glutamylethanolamide synthetase. researchgate.net

The N-dealkylation, or the removal of the pentan-2-yl group, is another critical enzymatic step. This process is a known metabolic pathway for xenobiotics containing amine groups and is often catalyzed by cytochrome P450 enzymes. nih.gov

Based on these analogous pathways, a proposed initial degradation sequence for this compound could involve:

N-dealkylation: Cleavage of the bond between the nitrogen and the pentan-2-yl group, yielding ethanolamine and 2-pentanone or 2-pentanol.

Oxidation of the alkyl chain: Oxidation of the pentyl group, potentially leading to a hydroxylated intermediate that can be further metabolized.

Oxidation of the ethanol group: Oxidation of the alcohol functional group to an aldehyde and then to a carboxylic acid.

| Potential Intermediate | Generating Pathway |

| Ethanolamine | N-dealkylation |

| 2-Pentanone | N-dealkylation and oxidation |

| 2-Pentanol | N-dealkylation and reduction |

| (Pentan-2-yl)aminoacetic acid | Oxidation of the ethanol group |

| 2-Amino-1-pentanol | Hypothetical intermediate from alkyl chain modification |

This interactive table outlines plausible metabolic intermediates in the biodegradation of this compound.

Photodegradation Pathways

In the atmosphere and in sunlit surface waters, this compound is susceptible to photodegradation, a process initiated by the absorption of light energy.

The primary mechanism for the atmospheric photodegradation of amines is their reaction with hydroxyl (OH) radicals, which are photochemically generated in the atmosphere. copernicus.org For 2-aminoethanol (MEA), the reaction with OH radicals proceeds via H-abstraction. copernicus.org This can occur at the -NH2 group, the -CH2- group adjacent to the nitrogen, or the -CH2OH group. wikipedia.org It is expected that this compound will undergo similar OH-initiated H-abstraction.

In aqueous environments, the photodegradation of amines can be influenced by the presence of other substances. For instance, nitrate photolysis can produce OH radicals, which then drive the degradation of amines. rsc.org The presence of humic substances can also sensitize the photodegradation of amine drugs through an electron transfer mechanism involving the triplet states of humic substances.

The H-abstraction from this compound by OH radicals will generate a carbon- or nitrogen-centered radical, which will then react further, typically with molecular oxygen in the atmosphere. This leads to the formation of a variety of degradation products.

Based on studies of MEA, potential photolytic products could include smaller amines, aldehydes, and amides. copernicus.org For instance, the photo-oxidation of MEA has been shown to produce formamide and formaldehyde. wikipedia.org It is also possible that nitrosamines and nitramines could be formed, which are compounds of environmental concern. ieaghg.org However, for MEA, the formation of the nitrosamine was not detected in some studies, while the nitramine was observed in small yields. copernicus.org

The degradation of the pentyl group would likely lead to the formation of smaller carbonyl compounds.

| Potential Photolytic Product | Precursor Radical |

| Ethanolamine | Cleavage of the N-pentyl bond |

| 2-Pentanol or 2-Pentanone | Cleavage of the N-ethanol bond |

| Formamide | Fragmentation of the ethanolamine backbone |

| Acetaldehyde | Fragmentation of the ethanolamine backbone |

| Nitrosamines/Nitramines | Reaction with nitrogen oxides |

This interactive table presents potential photolytic products from the degradation of this compound based on analogous compounds.

Factors Influencing Degradation Kinetics and Selectivity

The rate and pathway of degradation of this compound will be influenced by a variety of environmental factors.

For biodegradation:

Oxygen Availability: Aerobic conditions are expected to lead to faster degradation rates compared to anaerobic conditions. researchgate.net

Nutrient Availability: The presence of other nutrients, such as phosphorus, can be a limiting factor in biodegradation. researchgate.net

Temperature: Microbial activity is temperature-dependent, with optimal ranges for different microbial communities.

pH: The pH of the environment can affect both microbial activity and the chemical state of the amino alcohol.

Alkyl Chain Length: Research on secondary alkanolamines has shown that increasing the length of the alkyl group decreases the degradation rate. researchgate.net This is attributed to increased steric hindrance and the electron-donating effect of the alkyl group, which strengthens the N-C bond. researchgate.net Therefore, this compound is expected to degrade more slowly than simpler secondary amino alcohols like N-methylethanolamine.

For photodegradation:

Light Intensity: The rate of photodegradation is directly related to the intensity of sunlight.

Concentration of Hydroxyl Radicals: In the atmosphere, the concentration of OH radicals is a key determinant of the degradation rate.

Presence of Photosensitizers: In aqueous environments, substances like nitrate and humic acids can accelerate photodegradation. rsc.org

Temperature: Temperature can influence the rates of secondary reactions following the initial photochemical step.

pH: The pH can affect the speciation of the amino alcohol (protonated vs. neutral form), which can influence its reactivity with OH radicals. rsc.org

| Factor | Influence on Biodegradation | Influence on Photodegradation |

| Oxygen | Higher rates under aerobic conditions | Indirectly affects atmospheric chemistry |

| Temperature | Affects microbial activity and reaction rates | Influences secondary reaction rates |

| pH | Affects microbial populations and enzyme activity | Affects chemical speciation and reactivity |

| Alkyl Chain Length | Longer chains decrease degradation rate | May influence H-abstraction sites |

| Nutrients | Can be a limiting factor for microbial growth | Not a direct factor |

| Light Intensity | Not a direct factor | Directly proportional to degradation rate |

| Photosensitizers | Not applicable | Can significantly increase degradation rate |

This interactive table summarizes the key factors influencing the degradation kinetics and selectivity of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.